Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5ClINO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate typically involves the halogenation of a pyrrole derivative followed by esterification. One common method includes the reaction of 5-chloro-4-iodopyrrole with methanol in the presence of a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and applications.
Methyl 4-iodo-1H-pyrrole-2-carboxylate: Lacks the chlorine atom, leading to different chemical properties.
Methyl 5-bromo-4-iodo-1H-pyrrole-2-carboxylate: Substitution of chlorine with bromine can result in different reactivity patterns.
Uniqueness
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and potential applications. The combination of these halogens in the pyrrole ring makes it a versatile intermediate for various synthetic transformations.
Properties
IUPAC Name |
methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2/c1-11-6(10)4-2-3(8)5(7)9-4/h2,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAXSUXEABZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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